3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide
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Overview
Description
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide is a complex organic compound with a molecular formula of C18H19N3O4S It is known for its unique structure, which includes a dioxidotetrahydrothiophene ring, a carbamoyl group, and a phenylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide typically involves multiple steps. One common method includes the reaction of 3-aminobenzoic acid with 1,1-dioxidotetrahydrothiophene-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring to a tetrahydrothiophene ring.
Substitution: The phenyl and benzamide groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiophene rings, and various substituted phenylbenzamide derivatives.
Scientific Research Applications
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide involves its interaction with specific molecular targets. The dioxidotetrahydrothiophene ring and carbamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)acetyl]amino}benzoic acid
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
3-{[(1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-phenylbenzamide |
InChI |
InChI=1S/C18H19N3O4S/c22-17(19-14-6-2-1-3-7-14)13-5-4-8-15(11-13)20-18(23)21-16-9-10-26(24,25)12-16/h1-8,11,16H,9-10,12H2,(H,19,22)(H2,20,21,23) |
InChI Key |
IJTSCEUCVXBTMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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